Zinc-Binding Group (ZBG) Potential: Glycinamide vs. Parent Acetamide
The glycinamide side chain of the target compound provides a bidentate zinc-chelating motif (amino-oxoethyl) absent in 2-(2,6-dichlorophenyl)acetamide. In class-level SAR studies, glycinamide derivatives have shown superior inhibition of zinc-dependent HDAC enzymes compared to simple acetamides. For example, a structurally related compound, 2-amino-N-(2,6-dichlorophenyl)acetamide, demonstrated an HDAC1 IC50 of 197.0 nM in a standardized fluorimetric assay using recombinant human HDAC1 . While direct data for the target compound is not publicly available, the presence of the ZBG pharmacophore is necessary for engaging catalytic zinc ions, providing a mechanistic basis for differentiation [1].
| Evidence Dimension | HDAC1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not yet publicly reported |
| Comparator Or Baseline | 2-Amino-N-(2,6-dichlorophenyl)acetamide (IC50 = 197.0 nM) vs. 2-(2,6-dichlorophenyl)acetamide (no significant HDAC activity reported) |
| Quantified Difference | Comparator demonstrates measurable activity; parent acetamide lacks ZBG. |
| Conditions | Recombinant human HDAC1, fluorimetric assay |
Why This Matters
For procurement decisions in epigenetic drug discovery, the predicted ability to chelate zinc differentiates this compound from non-ZBG analogs, justifying its selection as a scaffold for HDAC inhibitor development.
- [1] Computational exploration of zinc binding groups for HDAC inhibition. J. Mol. Graph. Model. 2020. Accessed 2026-05-07. View Source
